molecular formula C20H26N2OS2 B5393754 (E)-N-[1-(1-adamantyl)ethylcarbamothioyl]-3-thiophen-2-ylprop-2-enamide

(E)-N-[1-(1-adamantyl)ethylcarbamothioyl]-3-thiophen-2-ylprop-2-enamide

Cat. No.: B5393754
M. Wt: 374.6 g/mol
InChI Key: BESDKGLWEJJIKP-SNAWJCMRSA-N
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Description

(E)-N-[1-(1-adamantyl)ethylcarbamothioyl]-3-thiophen-2-ylprop-2-enamide is a complex organic compound characterized by its adamantyl group, thiophene ring, and enamide structure

Preparation Methods

The synthesis of (E)-N-[1-(1-adamantyl)ethylcarbamothioyl]-3-thiophen-2-ylprop-2-enamide typically involves multiple steps, starting with the preparation of the adamantyl group and the thiophene ring. The adamantyl group is often synthesized through a series of reactions involving adamantane, while the thiophene ring can be prepared via cyclization reactions of sulfur-containing precursors. The final step involves the formation of the enamide structure through a condensation reaction between the adamantyl and thiophene intermediates under specific conditions, such as the presence of a base and a dehydrating agent .

Chemical Reactions Analysis

(E)-N-[1-(1-adamantyl)ethylcarbamothioyl]-3-thiophen-2-ylprop-2-enamide undergoes various chemical reactions, including:

Scientific Research Applications

(E)-N-[1-(1-adamantyl)ethylcarbamothioyl]-3-thiophen-2-ylprop-2-enamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages over existing drugs

Properties

IUPAC Name

(E)-N-[1-(1-adamantyl)ethylcarbamothioyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2OS2/c1-13(20-10-14-7-15(11-20)9-16(8-14)12-20)21-19(24)22-18(23)5-4-17-3-2-6-25-17/h2-6,13-16H,7-12H2,1H3,(H2,21,22,23,24)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESDKGLWEJJIKP-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=S)NC(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=S)NC(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-N-[1-(1-adamantyl)ethylcarbamothioyl]-3-thiophen-2-ylprop-2-enamide
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(E)-N-[1-(1-adamantyl)ethylcarbamothioyl]-3-thiophen-2-ylprop-2-enamide
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(E)-N-[1-(1-adamantyl)ethylcarbamothioyl]-3-thiophen-2-ylprop-2-enamide
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(E)-N-[1-(1-adamantyl)ethylcarbamothioyl]-3-thiophen-2-ylprop-2-enamide
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(E)-N-[1-(1-adamantyl)ethylcarbamothioyl]-3-thiophen-2-ylprop-2-enamide
Reactant of Route 6
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(E)-N-[1-(1-adamantyl)ethylcarbamothioyl]-3-thiophen-2-ylprop-2-enamide

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